molecular formula C22H25N3O5 B2926784 N-(3-ethoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-56-8

N-(3-ethoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2926784
CAS No.: 892275-56-8
M. Wt: 411.458
InChI Key: ZLGDGSVCLXPHPB-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Scientific Research Applications

Radioligand Binding Studies

Methoxylated 1,2,3,4-tetrahydroisoquinoliniums, which are structurally related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These compounds, particularly the quaternary ammonium derivatives, show a higher affinity compared to tertiary amines. Such studies are crucial in understanding the interactions of these compounds with specific biological targets (Graulich et al., 2006).

Design and Synthesis of Antidepressants

Research has been conducted on the design, synthesis, and pharmacological evaluation of novel 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists. These compounds, due to their structural characteristics, have been explored for their potential as antidepressants (Mahesh et al., 2011).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Novel compounds derived from benzodifuranyl and tetrahydroquinazoline structures have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds show significant potential as cyclooxygenase inhibitors with considerable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Synthesis of Tetrahydroisoquinoline Alkaloid Structures

Research focusing on the conversion of carboxylic acids to carboxamides has led to the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. These studies are significant in the field of synthetic organic chemistry, providing pathways to create complex molecules for potential therapeutic uses (Nery et al., 2003).

Thymidylate Synthase Inhibitors

Synthesis of quinazoline antifolate compounds, including those with modifications at the C2 position, has been explored. These compounds are tested as inhibitors of thymidylate synthase, making them potential candidates for antitumor agents (Marsham et al., 1989).

Properties

IUPAC Name

N-(3-ethoxypropyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-3-30-12-4-11-23-20(26)16-7-10-18-19(13-16)24-22(28)25(21(18)27)14-15-5-8-17(29-2)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGDGSVCLXPHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.